molecular formula C11H19NO2S B13259647 Octanoic acid, 8-isothiocyanato-, ethyl ester

Octanoic acid, 8-isothiocyanato-, ethyl ester

Cat. No.: B13259647
M. Wt: 229.34 g/mol
InChI Key: OBKAONFQVSSZEG-UHFFFAOYSA-N
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Description

Octanoic acid, 8-isothiocyanato-, ethyl ester: is an organic compound with the molecular formula C11H19NO2S It is a derivative of octanoic acid, where the hydrogen atom at the eighth position is replaced by an isothiocyanate group, and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of octanoic acid, 8-isothiocyanato-, ethyl ester typically begins with octanoic acid and ethyl alcohol.

    Reaction with Isothiocyanate: The octanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with potassium thiocyanate to introduce the isothiocyanate group.

    Esterification: The resulting 8-isothiocyanato-octanoic acid is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octanoic acid, 8-isothiocyanato-, ethyl ester can undergo oxidation reactions, particularly at the isothiocyanate group, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines.

    Substitution: The isothiocyanate group is highly reactive and can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Thiourea derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a reagent in the synthesis of thiourea derivatives, which are important in various chemical reactions.

Biology:

  • Investigated for its potential use in biochemical assays due to its reactive isothiocyanate group, which can form covalent bonds with nucleophiles in proteins and other biomolecules.

Medicine:

  • Potential applications in drug development, particularly in the design of molecules that can interact with specific biological targets through the isothiocyanate group.

Industry:

  • Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of octanoic acid, 8-isothiocyanato-, ethyl ester primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, such as amines and thiols, in biological molecules. This reactivity makes it useful in labeling and modifying proteins and other biomolecules, allowing for the study of biochemical pathways and the development of targeted therapies.

Comparison with Similar Compounds

    Octanoic acid, ethyl ester: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.

    Octanoic acid, 8-chloro-, ethyl ester: Contains a chlorine atom instead of an isothiocyanate group, leading to different reactivity and applications.

    Octanoic acid, 8-amino-, ethyl ester: Contains an amino group, which can participate in different types of chemical reactions compared to the isothiocyanate group.

Uniqueness:

  • The presence of the isothiocyanate group in octanoic acid, 8-isothiocyanato-, ethyl ester provides unique reactivity, particularly in forming covalent bonds with nucleophiles. This makes it valuable in applications where such reactivity is desired, such as in biochemical assays and the development of targeted therapies.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

ethyl 8-isothiocyanatooctanoate

InChI

InChI=1S/C11H19NO2S/c1-2-14-11(13)8-6-4-3-5-7-9-12-10-15/h2-9H2,1H3

InChI Key

OBKAONFQVSSZEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCN=C=S

Origin of Product

United States

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